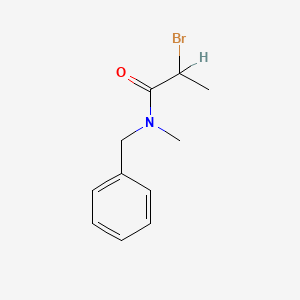

N-Benzyl-2-bromo-N-methylpropanamide

Descripción general

Descripción

N-Benzyl-2-bromo-N-methylpropanamide is an organic compound with the molecular formula C11H14BrNO. It is a brominated amide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a bromine atom on the second carbon of the propanamide chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzyl-2-bromo-N-methylpropanamide can be synthesized through a multi-step process. One common method involves the bromination of N-benzyl-N-methylpropanamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-2-bromo-N-methylpropanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new amide derivatives.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, oxidation reactions can occur, potentially leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Nucleophilic Substitution: New amide derivatives with different substituents replacing the bromine atom.

Reduction: N-Benzyl-N-methylpropanamide.

Oxidation: Potential formation of carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

N-Benzyl-2-bromo-N-methylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of N-Benzyl-2-bromo-N-methylpropanamide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The benzyl group provides additional stability and can influence the compound’s overall reactivity. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

N-Benzyl-2-bromo-2-methylpropanamide: Similar structure but with a methyl group on the second carbon.

N-Benzyl-2-chloro-N-methylpropanamide: Chlorine atom instead of bromine.

N-Benzyl-2-iodo-N-methylpropanamide: Iodine atom instead of bromine.

Uniqueness: N-Benzyl-2-bromo-N-methylpropanamide is unique due to the presence of the bromine atom, which imparts specific reactivity patterns not observed in its chloro or iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Actividad Biológica

N-Benzyl-2-bromo-N-methylpropanamide is a compound of significant interest in the fields of medicinal chemistry and biological research. Despite limited published data specifically addressing its biological activity, several studies suggest potential applications and mechanisms of action that warrant further exploration.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Benzyl Group : Enhances lipophilicity and may influence biological interactions.

- Bromine Atom : Known for its reactivity in nucleophilic substitution reactions.

- Propanamide Backbone : Provides a functional group that can participate in various chemical reactions.

The molecular formula is , with a molecular weight of approximately 227.11 g/mol.

The biological activity of this compound is largely attributed to its structural similarity to enzyme substrates, allowing it to potentially interact with various biological targets. The bromine atom can undergo electrophilic reactions, making the compound reactive toward nucleophiles, while the benzyl group may stabilize certain interactions.

Potential Biological Activities

- Antimicrobial Properties : Preliminary investigations suggest that compounds structurally related to this compound exhibit antimicrobial activity, although specific data regarding this compound remains sparse.

- Anticancer Activity : The compound has been explored as a potential anticancer agent due to its ability to affect cellular pathways involved in cancer progression. Its interactions with enzyme systems may inhibit tumor growth or induce apoptosis in cancer cells.

- Enzyme Interaction Studies : Research indicates that this compound can be used to study enzyme interactions and inhibition mechanisms, providing insights into its potential therapeutic applications.

Case Studies

Comparative Analysis with Related Compounds

Propiedades

IUPAC Name |

N-benzyl-2-bromo-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHMIPQYXGCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905219 | |

| Record name | N-Benzyl-2-bromo-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100129-07-5 | |

| Record name | N-Benzyl-2-bromo-N-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100129075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromo-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.